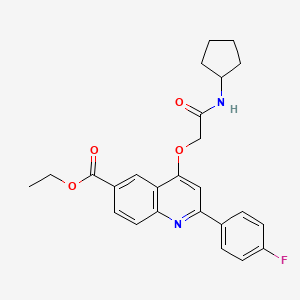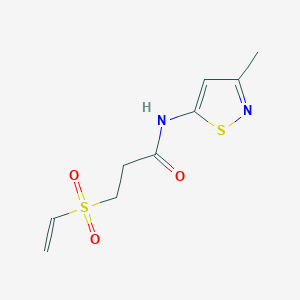
(E)-3-(2-chlorophenyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H14ClN3O4S and its molecular weight is 403.84. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
Innovative Synthesis Methods : Research has developed methods for synthesizing various chemical compounds using vinyl sulfones and acrylamides as key intermediates. These methods enable the creation of compounds with potential applications in drug development, materials science, and as intermediates in organic synthesis. Notably, vinyl phenyl sulfone and methyl (E)-3-(phenylsulfonyl)-acrylates react with diphenyldiazomethane, leading to the formation of compounds that could be converted into 3,3-diphenyl-3H-pyrazoles and other derivatives through dehydrosulfonation and oxidation processes (Vasin et al., 2015).
Biological Activity : Certain acrylamide derivatives, specifically 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), with implications for cancer treatment. The structural requirements for irreversible inhibition by these compounds have been investigated, highlighting the importance of substituent effects on biological activity (Smaill et al., 2001).
Material Science Applications
Hydrogel Development : Research into sulfonate-containing hydrogels has shown their potential for biomedical applications due to their tunable mechanical and swelling properties. These hydrogels were synthesized using acrylamide derivatives, with modifications allowing for control over their physical characteristics and demonstrating biocompatibility, which is crucial for tissue engineering and drug delivery systems (Liang et al., 2016).
Polymeric Materials : Studies have also focused on the synthesis and characterization of polymeric materials incorporating acrylamide derivatives. These materials have potential applications in coatings, adhesives, and as components in electronic devices, demonstrating the versatility of acrylamide derivatives in creating new materials with desirable properties (Baskar et al., 2014).
Chemical Properties and Reactions
- Reactivity and Chemical Properties : The reactivity of acrylamide derivatives in chemical reactions, such as anionarylation and cyclization reactions, has been explored to synthesize novel compounds with potential utility in various chemical processes and as precursors for further chemical modifications (Baranovskii et al., 2013).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4S/c1-27(24,25)14-7-4-6-13(11-14)17-21-22-18(26-17)20-16(23)10-9-12-5-2-3-8-15(12)19/h2-11H,1H3,(H,20,22,23)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLOGEWUMOQRFD-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2355580.png)

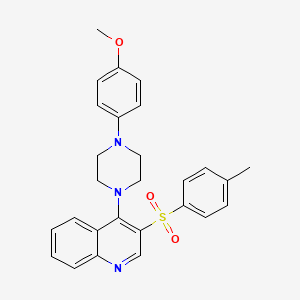
![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)
![3-Chloro-5-nitrobenzo[d]isoxazole](/img/structure/B2355589.png)

![5'-bromo-3'H-spiro[cyclobutane-1,1'-isobenzofuran]](/img/structure/B2355593.png)
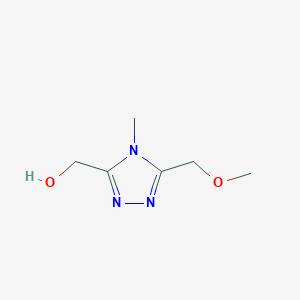
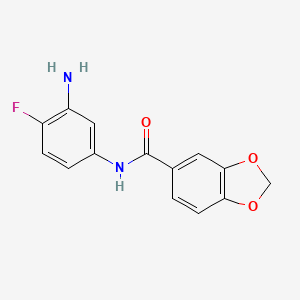
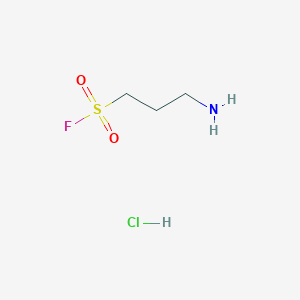
![1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol](/img/structure/B2355600.png)
